![molecular formula C14H11N3O3 B2563417 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897616-51-2](/img/structure/B2563417.png)
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown diverse biological potential . They are considered as bioisosteres with purines and many pyridopyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
While specific synthesis methods for “N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide” were not found, pyridopyrimidines can be synthesized through various methods . For example, a cobalt complex was synthesized by the reaction of ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate .Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain similar substructures . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as antimalarial and HIV-1 protease inhibitors.
Antiviral Activity
Compounds containing five-membered heteroaryl amines have demonstrated promising antiviral activity. These molecules could serve as potential lead compounds for antiviral therapeutics .
Anti-HIV-1 Agents
Indole derivatives, including those structurally related to our compound, have been studied for their anti-HIV-1 properties. Molecular docking studies provide insights into their potential as therapeutic agents .
Drug Resistance and Novel Therapeutics
Given the increasing public health challenges posed by antimicrobial resistance (AMR), novel drug development is crucial. Heterocyclic compounds, such as our pyrrole derivative, have historically shown high chemotherapeutic value and may offer solutions to AMR problems .
Organic Synthesis and Cyclization Reactions
The compound’s synthesis involves cyclization modes of glycine-derived enamino amides. High yield and operational simplicity characterize the synthetic procedure. Researchers continue to explore various cyclization pathways, including oxidative cyclization of β-enaminones and Cu (II)-catalyzed reactions .
Nanoarchitectonics and Molecular Docking
Understanding the compound’s interactions at the molecular level is essential. Researchers have investigated its retro-Claisen reaction and formation mechanisms, shedding light on its potential applications .
Future Directions
properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-12(16-13(18)10-5-4-8-20-10)14(19)17-7-3-2-6-11(17)15-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYHXXSXWDJZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.